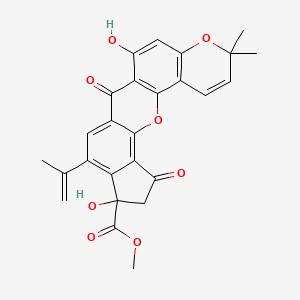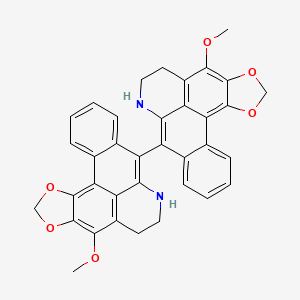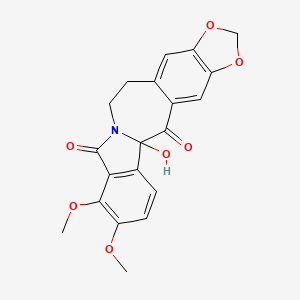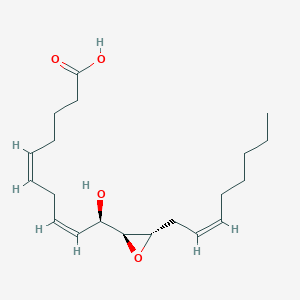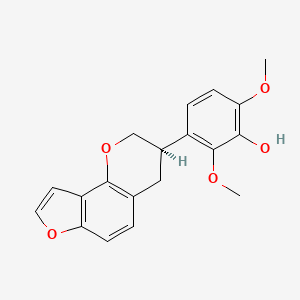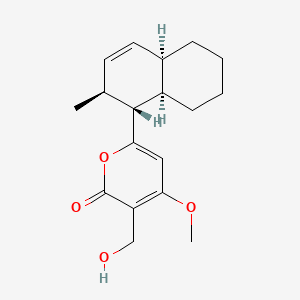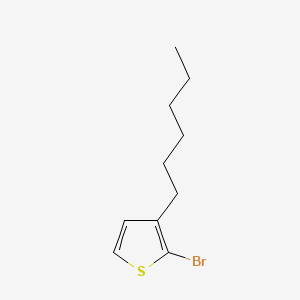
2-Bromo-3-hexiltiofeno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-3-hexylthiophene involves palladium-catalyzed dehydrohalogenative polycondensation, yielding high molecular weight poly(3-hexylthiophene) with high regioregularity and almost quantitative yield (Wang et al., 2010). Another approach includes a regioselective lithiation process, which has demonstrated high yields and excellent selectivity for producing head-to-tail and tail-to-tail dihexyl-2,2′-bithiophenes (El-Shehawy et al., 2010).
Molecular Structure Analysis
The molecular structure of poly(3-hexylthiophene) synthesized from 2-bromo-3-hexylthiophene shows a high degree of regioregularity and low levels of homocouplings, indicating a near defect-free polymer. This is confirmed by detailed NMR analyses and the achievement of good number-average molecular weight in the resulting polymers (Pouliot et al., 2016).
Chemical Reactions and Properties
Catalyst-transfer polycondensation mechanisms have been explored, demonstrating the precise control over the molecular weight and the end-group functionality of poly(3-hexylthiophene). This method shows that one Ni catalyst molecule forms one polymer chain, highlighting the efficiency of the polymerization process (Miyakoshi et al., 2005).
Physical Properties Analysis
The physical properties, such as melting temperature and hole mobility, of poly(3-hexylthiophene) derived from 2-bromo-3-hexylthiophene are comparable, if not superior, to those obtained from commercially available samples. These properties are crucial for applications in electronic devices, where conductivity and stability are paramount (Pouliot et al., 2016).
Aplicaciones Científicas De Investigación
Síntesis de Polímeros Conductores
2-Bromo-3-hexiltiofeno: se utiliza ampliamente en la síntesis de polímeros conductores π-conjugados. Estos polímeros son cruciales para la fabricación de transistores de efecto de campo orgánico (OFET) y fotovoltaicos orgánicos (OPV) . El átomo de bromo en el compuesto actúa como un grupo funcional que facilita el proceso de polimerización para formar politiofenos, los cuales son conocidos por su excelente conductividad eléctrica.
Electrónica Orgánica
El compuesto es fundamental en la síntesis de oligotiofenos de tipo cabeza-cola bien definidos. Estos oligotiofenos se utilizan en aplicaciones de alta tecnología, incluidos los diodos emisores de luz orgánica (OLED) . La cadena lateral hexílica en la molécula proporciona solubilidad y procesabilidad, las cuales son vitales para la fabricación de dispositivos electrónicos.
Investigación Farmacológica
Los derivados del this compound se han estudiado por sus posibles aplicaciones farmacológicas. Por ejemplo, se han evaluado sus actividades hemolítica, de inhibición de biopelículas y antitrombolítica. Algunos derivados exhiben propiedades prometedoras que podrían ser beneficiosas en tratamientos médicos .
Catálisis
El compuesto se utiliza en reacciones catalizadas por paladio, como la reacción de acoplamiento cruzado de Suzuki. Esta reacción es una poderosa herramienta para crear enlaces carbono-carbono, lo que lleva a la síntesis de varios compuestos orgánicos con estructuras complejas .
Captación de Energía Solar
Debido a su papel en la formación de polímeros conductores, This compound también es significativo en el campo de la energía solar. Los polímeros producidos a partir de este compuesto se pueden utilizar en células solares, contribuyendo a la eficiencia y eficacia de la conversión de energía solar en energía eléctrica .
Mecanismo De Acción
Target of Action
2-Bromo-3-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers (CPs). These polymers are the primary targets of the compound . The compound is a monomeric precursor that forms bromo-terminated polymers .
Mode of Action
The compound interacts with its targets through a process known as the Grignard metathesis (GRIM) polymerization . This process involves the termination of a bromine and a proton at both ends of the 2-Bromo-3-hexylthiophene, resulting in the formation of conductive poly (3-hexylthiophene) (P3HT) .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-3-hexylthiophene is the formation of π-conjugated conductive polymers. These polymers are essential in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .
Result of Action
The primary result of the action of 2-Bromo-3-hexylthiophene is the formation of conductive poly (3-hexylthiophene) (P3HT). This polymer is used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to advancements in high-technology applications .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-hexylthiophene can be influenced by various environmental factors. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the environment in which the compound is used and stored can significantly impact its effectiveness and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJNXCHDODCAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125321-66-6 | |
| Record name | 2-Bromo-3-hexylthiophene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125321-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20449876 | |
| Record name | 2-Bromo-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69249-61-2 | |
| Record name | 2-Bromo-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Bromo-3-hexylthiophene?
A1: 2-Bromo-3-hexylthiophene has a molecular formula of C10H15BrS and a molecular weight of 233.19 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided abstracts don’t contain specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and 13C NMR to characterize 2-Bromo-3-hexylthiophene and confirm its regioregularity within synthesized polymers. [, , , , , ] You can find examples of these characterization methods in the cited papers.
Q3: What is the stability of 2-Bromo-3-hexylthiophene under standard storage conditions?
A3: While specific stability data is not provided in the abstracts, 2-Bromo-3-hexylthiophene is typically stored under inert conditions to prevent degradation. Researchers prioritize using freshly prepared or properly stored compound to ensure optimal reactivity and prevent the formation of side products.
Q4: What are the main synthetic applications of 2-Bromo-3-hexylthiophene?
A4: 2-Bromo-3-hexylthiophene is primarily used as a monomer in the synthesis of regioregular poly(3-hexylthiophene) (P3HT) through various polymerization methods. [, , , , , , , , , , , , , , ] These methods include Kumada-type coupling, Grignard Metathesis Polymerization (GRIM), Stille polymerization, Suzuki polymerization, and Direct Arylation Polymerization (DArP).
Q5: What role does 2-Bromo-3-hexylthiophene play in direct arylation polymerization (DArP)?
A5: In DArP, 2-Bromo-3-hexylthiophene acts as both a nucleophile and electrophile. [, , , ] The C-Br bond undergoes oxidative addition with a palladium catalyst, while the C-H bond at the 5-position of the thiophene ring can be activated for subsequent coupling reactions, leading to polymer chain growth.
Q6: Are there any concerns about side reactions during DArP using 2-Bromo-3-hexylthiophene?
A6: Yes, one challenge in DArP is the potential for β-defect formation due to undesired coupling at the β-position (C2) of the thiophene ring. [, ] Researchers have focused on optimizing reaction conditions and catalyst systems to minimize these defects and achieve high regioregularity in the resulting P3HT.
Q7: How does the choice of catalyst affect the polymerization of 2-Bromo-3-hexylthiophene?
A7: The choice of catalyst significantly impacts the polymerization outcome. Nickel catalysts like Ni(dppp)Cl2 are known for producing highly regioregular head-to-tail P3HT via a chain growth mechanism. [, , ] Palladium catalysts, often with bulky ligands, are employed in DArP, but careful optimization is needed to control regioregularity and prevent β-defects. [, , , , , , ]
Q8: Have computational methods been applied to study 2-Bromo-3-hexylthiophene and its polymerization?
A8: While the provided abstracts do not explicitly mention computational studies, researchers utilize computational chemistry to model polymerization mechanisms, predict polymer properties, and optimize reaction conditions. For example, Density Functional Theory (DFT) calculations could help understand the reactivity of 2-Bromo-3-hexylthiophene in different catalytic systems.
Q9: How does the hexyl side chain in 2-Bromo-3-hexylthiophene influence the properties of the resulting P3HT?
A9: The hexyl side chain in 2-Bromo-3-hexylthiophene plays a crucial role in the solubility and processability of the resulting P3HT. [, ] The alkyl side chain enhances solubility in organic solvents, making it suitable for solution-processing techniques commonly used in device fabrication.
Q10: Are there specific SHE (Safety, Health, and Environment) considerations for handling 2-Bromo-3-hexylthiophene?
A10: Although not explicitly mentioned in the abstracts, as with all chemicals, proper laboratory practices and safety data sheets should be consulted when handling 2-Bromo-3-hexylthiophene. Appropriate personal protective equipment should be worn, and the compound should be handled in well-ventilated areas to minimize exposure.
Q11: How is the molecular weight of P3HT controlled during polymerization using 2-Bromo-3-hexylthiophene?
A11: Control over molecular weight is crucial for tailoring P3HT properties. Factors like monomer-to-catalyst ratio, reaction time, and temperature can be adjusted to influence the degree of polymerization. [, , ] The use of chain transfer agents in controlled polymerization techniques also allows for precise molecular weight control. []
Q12: What analytical methods are used to characterize P3HT synthesized from 2-Bromo-3-hexylthiophene?
A12: Researchers employ various techniques to analyze P3HT, including Gel Permeation Chromatography (GPC) to determine molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy to assess regioregularity, UV-Vis spectroscopy to study optical properties, and X-ray diffraction to investigate crystallinity. [, , , , , , , ]
Q13: Are there any reported applications of P3HT synthesized from 2-Bromo-3-hexylthiophene in organic electronic devices?
A13: Yes, P3HT is a well-studied material for organic electronics, particularly in organic solar cells (OPVs) and organic field-effect transistors (OFETs). [, , ] Its good charge carrier mobility, solution processability, and tunable energy levels make it a promising candidate for these applications.
Q14: What are some current research efforts aimed at improving P3HT-based materials and devices?
A14: Ongoing research focuses on enhancing P3HT performance by optimizing device architectures, incorporating additives to improve morphology control, and developing new synthetic methodologies to achieve even higher regioregularity and control over polymer properties. [] There is also interest in exploring alternative, more sustainable synthetic approaches, such as the use of C-H activation strategies to prepare P3HT. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)


![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
